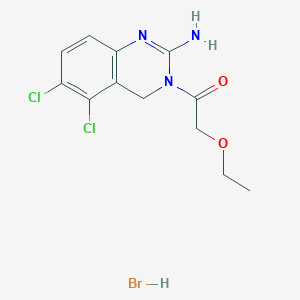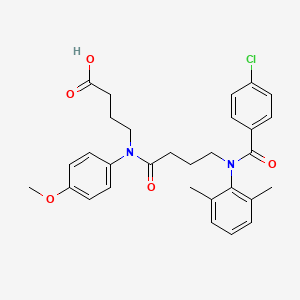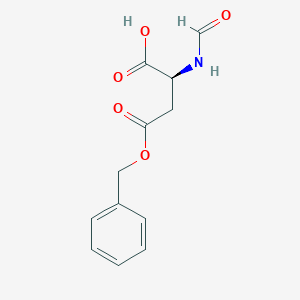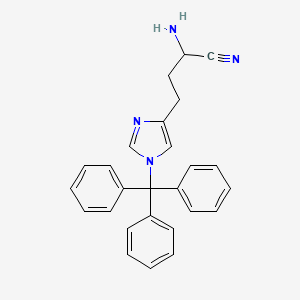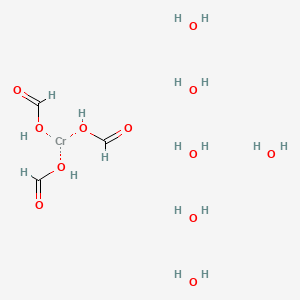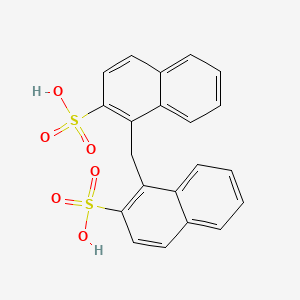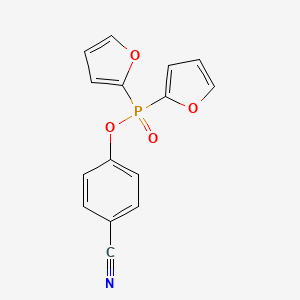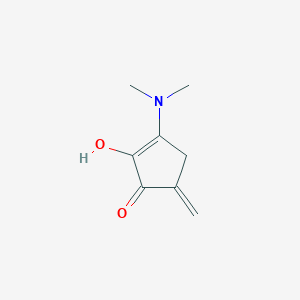
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one is a heterocyclic organic compound with the molecular formula C8H11NO2 This compound is known for its unique structure, which includes a cyclopentenone ring substituted with dimethylamino, hydroxy, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable cyclopentenone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclopentenone derivatives.
Scientific Research Applications
3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-2-hydroxy-5-methylene-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dimethylamino and hydroxy groups, which can participate in various chemical reactions. The methylene group also contributes to its reactivity by providing a site for further functionalization. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but lacks the dimethylamino and methylene groups.
Properties
CAS No. |
63937-30-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxy-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(9(2)3)8(11)7(5)10/h11H,1,4H2,2-3H3 |
InChI Key |
RSSKIVGIDBXOIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C(=C)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
